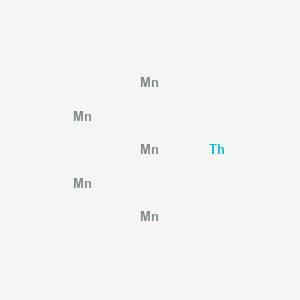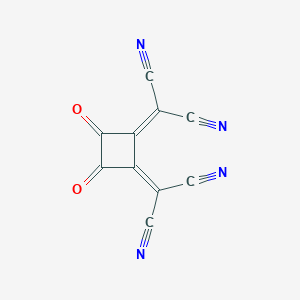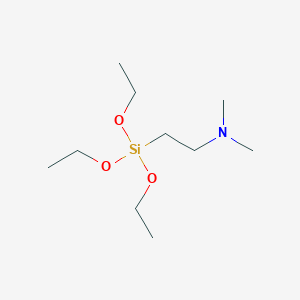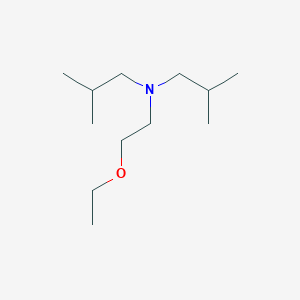
Manganese--thorium (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–thorium (5/1) is a compound formed by combining manganese and thorium in a 5:1 ratio Manganese is a transition metal known for its role in steel production and biological systems, while thorium is a radioactive actinide metal used in nuclear reactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of manganese–thorium (5/1) involves the reaction of manganese and thorium under controlled conditions. One common method is the reduction of manganese dioxide (MnO₂) with thorium metal in a high-temperature furnace. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
5 MnO2+Th→Mn5ThO2
Industrial Production Methods
Industrial production of manganese–thorium (5/1) involves large-scale reduction processes using high-purity manganese and thorium. The reaction is conducted in specialized furnaces designed to handle high temperatures and inert atmospheres. The resulting compound is then purified through various techniques such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese–thorium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and thorium and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Manganese–thorium (5/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction conditions typically involve acidic or neutral pH.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions involve the replacement of one element or group with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–thorium (5/1) may result in the formation of manganese oxides and thorium oxides, while reduction may yield metallic manganese and thorium.
Wissenschaftliche Forschungsanwendungen
Manganese–thorium (5/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese and thorium compounds.
Biology: Research is ongoing to explore the potential biological effects of manganese–thorium (5/1), particularly its interactions with enzymes and proteins.
Medicine: The compound is being investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Manganese–thorium (5/1) is used in the production of high-strength alloys and as a component in advanced materials for aerospace and nuclear applications.
Wirkmechanismus
The mechanism of action of manganese–thorium (5/1) involves its interaction with molecular targets and pathways in biological systems. Manganese ions can act as cofactors for various enzymes, influencing metabolic processes and cellular functions. Thorium, being radioactive, can emit alpha particles that cause ionization and damage to cellular structures. The combined effects of manganese and thorium result in unique biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese–uranium (5/1): Similar to manganese–thorium (5/1), this compound combines manganese with uranium, another radioactive actinide metal.
Manganese–cerium (5/1): This compound involves the combination of manganese with cerium, a lanthanide metal with catalytic properties.
Uniqueness
Manganese–thorium (5/1) is unique due to the specific combination of manganese and thorium, resulting in distinct chemical and physical properties. The presence of thorium imparts radioactivity, which can be harnessed for applications in nuclear technology and medical imaging. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
64616-18-8 |
|---|---|
Molekularformel |
Mn5Th |
Molekulargewicht |
506.728 g/mol |
IUPAC-Name |
manganese;thorium |
InChI |
InChI=1S/5Mn.Th |
InChI-Schlüssel |
CNFCVTLHKDRYLK-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)





![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)



